3-Amino-4-methoxypicolinic acid
Overview
Description
3-Amino-4-methoxypicolinic acid is an organic compound with the molecular formula C₇H₈N₂O₃ It is a derivative of picolinic acid, characterized by the presence of an amino group at the third position and a methoxy group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxypicolinic acid typically involves the following steps:
Nitration: The starting material, 4-methoxypyridine, undergoes nitration to form 3-nitro-4-methoxypyridine.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Carboxylation: The resulting 3-amino-4-methoxypyridine is then carboxylated to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
3-Amino-4-methoxypicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in biological systems, particularly in enzyme inhibition and as a ligand for metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxypicolinic acid involves its interaction with molecular targets such as enzymes and metal ions. The amino and methoxy groups allow it to form stable complexes with metal ions, which can inhibit enzyme activity or alter cellular processes. Its ability to chelate metal ions makes it a potential candidate for therapeutic applications where metal ion regulation is crucial.
Comparison with Similar Compounds
4-Methoxypicolinic acid: Similar structure but lacks the amino group.
3-Amino-2-methoxypyridine: Similar structure but differs in the position of the carboxyl group.
3-Amino-4-hydroxypicolinic acid: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness: 3-Amino-4-methoxypicolinic acid is unique due to the presence of both an amino group and a methoxy group on the pyridine ring, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to form stable metal complexes and its potential biological activity make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-amino-4-methoxypyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYTXTGLTHEDPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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